molecular formula C26H22ClN3O6S B2762120 N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 887896-07-3

N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2762120
CAS No.: 887896-07-3
M. Wt: 539.99
InChI Key: CLNNIZQVWLWPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide is a specialized small molecule compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of kinase inhibition. This benzofuran-carboxamide derivative features a 4-(morpholinosulfonyl)benzamido substituent, a structural motif known to enhance binding affinity to kinase enzymes. The molecular framework incorporates a benzofuran core linked to a 4-chlorophenyl group via a carboxamide bridge, creating a multifunctional scaffold designed for high-affinity biological target engagement. Compounds within this structural class have demonstrated potent inhibitory activity against various protein kinases, which are key regulators in signal transduction pathways and promising targets for therapeutic intervention . The presence of the morpholinosulfonyl group is a critical design element, intended to facilitate specific interactions with the kinase ATP-binding pocket and adjacent hydrophobic regions, potentially leading to enhanced selectivity and potency . This compound is structurally analogous to other benzofuran-carboxamide derivatives documented in patent literature as biologically active agents with kinase inhibitory properties . As a research tool, it enables investigation of cellular signaling pathways, enzyme function, and potential therapeutic strategies for kinase-driven pathologies. Researchers utilize this compound in biochemical assays, enzymatic studies, and structure-activity relationship (SAR) profiling to advance drug discovery efforts. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound using appropriate personal protective equipment and adhere to institutional safety guidelines for chemical management.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O6S/c27-18-7-9-19(10-8-18)28-26(32)24-23(21-3-1-2-4-22(21)36-24)29-25(31)17-5-11-20(12-6-17)37(33,34)30-13-15-35-16-14-30/h1-12H,13-16H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNNIZQVWLWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H15ClN2O3SC_{15}H_{15}ClN_{2}O_{3}S and has a molecular weight of approximately 328.81 g/mol. Its structure features a benzofuran core, which is known for various biological activities, alongside a morpholinosulfonyl group that may enhance its pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of 5-chloro-2-hydroxybenzamide have shown significant inhibition against human adenovirus (HAdV), with selectivity indexes exceeding 100 and IC50 values as low as 0.27 µM. These compounds target the HAdV DNA replication process, suggesting that related structures may offer similar antiviral activity against other viral pathogens .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated through various studies. A synthesized series of compounds containing similar functional groups demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition. Compounds with the morpholinosulfonyl moiety were particularly noted for their strong urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria .

Enzyme Inhibition

The enzyme inhibitory profile of this compound suggests potential applications in treating neurodegenerative diseases. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For example, several derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM against AChE, indicating promising therapeutic potential .

Binding Interactions

Fluorescence quenching studies have revealed that the synthesized compounds exhibit significant binding affinity for bovine serum albumin (BSA). This interaction is crucial for understanding the pharmacokinetics and bioavailability of the drug in vivo. The quenching constants obtained from these studies indicate that the compounds may effectively distribute within biological systems .

Case Study 1: Antiviral Efficacy

In a comparative study on antiviral efficacy, a series of analogs derived from this compound were tested against various viral strains. The results showed that specific modifications to the benzofuran structure significantly enhanced antiviral activity, supporting further development of these derivatives as potential therapeutic agents against viral infections .

Case Study 2: Antibacterial Screening

A comprehensive antibacterial screening was conducted on several synthesized compounds incorporating the morpholinosulfonyl group. The results indicated that while some compounds exhibited strong activity against specific strains, others showed limited efficacy, highlighting the need for structural optimization to enhance antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs from the provided evidence, focusing on structural variations and their implications:

N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS: 887894-40-8)

  • Structural Differences: The benzamido group at the 3-position is substituted with 2-methyl-3-nitro groups instead of 4-(morpholinosulfonyl).
  • Absence of the morpholine ring reduces hydrogen-bonding capacity, which may lower solubility in polar solvents. Molecular formula: C₂₃H₁₆ClN₃O₅ (vs. target compound’s likely formula, which includes sulfur and additional oxygen/nitrogen from morpholinosulfonyl) .

N-{3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide (CAS: 1603881-16-8)

  • Structural Differences : Incorporates a piperidine-propyl linker and an acetamidophenyl group.
  • Implications: The extended alkyl chain and piperidine ring increase molecular weight (530.066 g/mol) and logP, likely enhancing membrane permeability but reducing aqueous solubility.

N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide (CAS: 712291-65-1)

  • Structural Differences : Morpholine is directly attached to a chloro-substituted phenyl ring rather than as part of a sulfonylbenzamido group.
  • Molecular formula: C₁₉H₁₇ClN₂O₃ (lacks sulfur, suggesting lower polarity) .

N-(5-methyl-1,2-oxazol-3-yl)-4-phenylquinoline-3-carboxamide derivatives (e.g., CAS: 1171919-80-4)

  • Structural Differences: Replaces benzofuran with a quinoline core and includes an oxazole ring.
  • Implications: Quinoline’s aromatic system may enhance π-π stacking interactions with protein targets.

Benzofuran-3-carboxamide with cyclopropyl and bromophenyl substituents (e.g., CAS: Not specified in )

  • Structural Differences : Features a cyclopropyl group and bromophenyl substitution.
  • Implications: Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions but increase molecular weight.

Research Implications

  • Pharmacokinetics: The morpholinosulfonyl group in the target compound likely improves water solubility over analogs with nitro or alkyl groups, favoring oral bioavailability.
  • Target Engagement: Sulfonamides are known to interact with carbonic anhydrases and tyrosine kinases; the target compound may exhibit unique inhibitory profiles compared to nitro- or piperidine-containing analogs .
  • Synthetic Accessibility: The morpholinosulfonyl moiety may complicate synthesis compared to simpler substituents, requiring specialized sulfonylation conditions .

Q & A

Basic Research Question

  • 1H/13C NMR : Critical for confirming substituent positions and amide bond formation. For example, the morpholinosulfonyl group shows characteristic peaks at δ 2.5–3.5 ppm (morpholine protons) and δ 3.6–3.8 ppm (sulfonyl-adjacent CH₂) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₆H₂₃ClN₃O₆S: 564.09; observed: 564.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity. Retention time consistency across batches indicates reproducibility .

How can researchers design experiments to evaluate the in vitro biological activity of this compound against specific cancer cell lines?

Basic Research Question

  • Cell Line Selection : Use panels like NCI-60 or target-specific lines (e.g., MCF-7 for breast cancer) to assess broad-spectrum vs. selective activity .
  • Assay Design :
    • MTT/PrestoBlue : Measure viability after 48–72 hours of treatment (IC₅₀ calculation).
    • Apoptosis Markers : Flow cytometry (Annexin V/PI) or caspase-3/7 activation assays .
    • Dose-Response : Test concentrations from 0.1–100 µM, with positive controls (e.g., doxorubicin) .
  • Data Validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving benzofuran carboxamide derivatives?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell passage number, serum concentration) that may alter compound efficacy .
  • Structural Variants : Systematically test analogs (e.g., replacing morpholinosulfonyl with piperazinyl groups) to isolate activity-contributing moieties .
  • Meta-Analysis : Use tools like Forest plots to aggregate data from multiple studies, identifying outliers and consensus trends .

What in vivo models are suitable for assessing the pharmacokinetics and toxicity profile of this compound?

Advanced Research Question

  • Pharmacokinetics :
    • Rodent Models : Administer 10–50 mg/kg (IV/oral) to measure plasma half-life (t₁/₂), Cmax, and bioavailability .
    • Tissue Distribution : LC-MS/MS quantifies compound levels in organs (e.g., liver, kidneys) .
  • Toxicity :
    • Acute Toxicity : Single-dose studies in mice (OECD 423) to determine LD₅₀.
    • Subchronic Studies : 28-day repeat dosing with hematological and histopathological analysis .

How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups influencing target binding affinity?

Advanced Research Question

  • SAR Workflow :
    • Core Modifications : Synthesize analogs with truncated benzofuran cores or altered substituents (e.g., 4-chlorophenyl → 4-fluorophenyl) .
    • Functional Group Scanning : Replace morpholinosulfonyl with sulfonamide, acetyl, or carbamate groups to assess target engagement .
  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Quantify KD values for target proteins (e.g., kinases, receptors) .
    • Molecular Docking : Use software (AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.